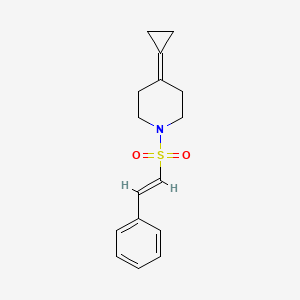

(E)-4-cyclopropylidene-1-(styrylsulfonyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(E)-4-cyclopropylidene-1-(styrylsulfonyl)piperidine” is a compound that contains a piperidine nucleus. Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Synthesis Analysis

The synthesis of piperidine derivatives involves various methods. A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . A proficient and meticulously designed diasterioselective, multicomponent, one-pot synthesis of densely substituted piperidine derivatives has been elaborated using polystyrene sulfonic acid catalyst via tandem reactions of 1,3-dicarbonyl compounds, aromatic aldehydes, and various amines .Molecular Structure Analysis

Piperidine is a six-membered ring with five carbon atoms and one nitrogen atom . The conformational structures of piperidine in the neutral (S0) and cationic (D0) ground states have been explored .Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature . Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Design

Piperidine derivatives play a crucial role in drug development due to their structural versatility. Researchers have explored the synthesis of substituted piperidines for constructing novel pharmaceutical agents. The piperidine moiety is present in more than twenty classes of drugs, including antipsychotics, analgesics, and antivirals . The compound could serve as a valuable building block for designing new drugs with specific pharmacological activities.

Anticancer Potential

Piperidine derivatives have demonstrated promising anticancer properties. Researchers have designed 2-amino-4-(1-piperidine) pyridine derivatives as dual inhibitors targeting anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These compounds show potential in overcoming resistance to existing anticancer drugs .

Anti-Inflammatory Properties

Piperidine derivatives may possess anti-inflammatory activity. Researchers study their effects on inflammatory pathways and immune responses. Your compound’s anti-inflammatory potential warrants further investigation.

Mecanismo De Acción

Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs . Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., are regulated by these two phytochemicals .

Safety and Hazards

Direcciones Futuras

Piperidine derivatives have shown significant potential in the field of drug discovery . They have been utilized in different therapeutic applications and have shown promising results in the treatment of various diseases . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

4-cyclopropylidene-1-[(E)-2-phenylethenyl]sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c18-20(19,13-10-14-4-2-1-3-5-14)17-11-8-16(9-12-17)15-6-7-15/h1-5,10,13H,6-9,11-12H2/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRKYOMXDOOKSY-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1=C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-cyclopropylidene-1-(styrylsulfonyl)piperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2797335.png)

![2-(2,6-dimethylmorpholino)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acetamide](/img/structure/B2797336.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide](/img/structure/B2797338.png)

![2-[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2797344.png)

![N-[(1S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethyl]-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2797347.png)